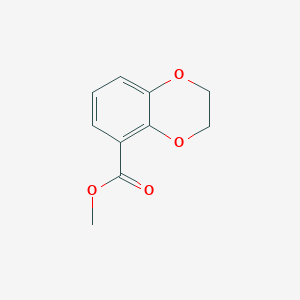

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Description

Propriétés

IUPAC Name |

methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKXULSJPDNOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572218 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214894-91-4 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate typically involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring. This intermediate is then esterified with methanol and a carboxylating agent to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit anti-inflammatory activity. A study demonstrated that synthesized compounds containing the benzodioxine structure showed significant in vitro and in vivo anti-inflammatory effects, suggesting potential for development as anti-inflammatory agents .

Case Study: Anti-inflammatory Activity

- Objective : To evaluate the anti-inflammatory properties of benzodioxine derivatives.

- Method : Synthesis of various derivatives from this compound was performed. The compounds were tested for their ability to inhibit inflammation in biological models.

- Results : Several derivatives displayed marked anti-inflammatory activity, indicating their potential as therapeutic agents.

Synthesis of Chemical Compounds

The compound is frequently utilized as a precursor in organic synthesis. Its reactivity allows it to participate in various chemical reactions to produce more complex structures.

Synthesis Examples

| Reaction Type | Conditions | Yield (%) | Product |

|---|---|---|---|

| Acylation | Thionyl chloride in DMF at 70°C | 85% | Acylated derivative |

| Nitration | Reaction with nitro compounds | Varies | Nitro derivatives |

| Coupling | With amines under HATU conditions | High | Amide derivatives |

These reactions illustrate the versatility of this compound as a building block in synthetic chemistry.

Pharmaceutical Development

The compound's structure has been explored for its pharmaceutical potential. Research has indicated that benzodioxane derivatives can serve as effective scaffolds for drug design.

Case Study: Pharmaceutical Applications

- Objective : To develop new pharmaceutical agents using this compound.

- Method : Various modifications to the benzodioxane structure were made to enhance biological activity.

- Results : Compounds derived from this compound exhibited promising activity against specific biological targets, paving the way for further drug development.

Biochemical Research

In biochemical research, this compound has been utilized to study enzyme interactions and metabolic pathways. Its derivatives are being investigated for their effects on specific enzymes involved in disease processes.

Research Example

A recent study focused on the interaction of benzodioxane derivatives with papain-like protease (PLpro), a target for antiviral therapies against SARS-CoV-2. The findings suggest that modifications to the benzodioxane core can lead to enhanced inhibitory activity against PLpro .

Mécanisme D'action

The mechanism of action of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

The 1,4-benzodioxine scaffold exhibits diverse pharmacological and chemical properties depending on substituent type, position, and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Research Findings

Reactivity and Stability :

- The methyl ester group in the parent compound enhances solubility in organic solvents, facilitating reactions like Suzuki-Miyaura couplings . In contrast, the ethyl ester in Ethyl 5-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (C₁₁H₁₁ClO₄) offers improved lipophilicity, making it suitable for membrane permeability studies in antimicrobial agents .

- The iodo-substituted analog (Methyl 7-iodo-2,3-dihydro-1,4-benzodioxine-5-carboxylate ) is pivotal in radiolabeling for imaging applications due to iodine’s isotopic versatility .

Biological Activity: The carboxamide derivative (2,3-dihydro-1,4-benzodioxine-5-carboxamide) shows enhanced hydrogen-bonding capacity, improving interactions with enzyme active sites. This modification is linked to inhibitory activity against kinases and oxidases .

Synthetic Utility :

- The free carboxylic acid derivative (2,3-dihydro-1,4-benzodioxin-5-carboxylic acid ) is a versatile intermediate for amide and ester derivatization, enabling rapid diversification in medicinal chemistry campaigns .

Activité Biologique

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and features a unique bicyclic structure that includes both benzene and dioxane rings. The presence of the carboxylate group enhances its reactivity and biological activity compared to other derivatives in the benzodioxine family .

The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways.

- Cellular Interaction : Research indicates that it can affect cellular processes such as apoptosis and proliferation in cancer cells .

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting their growth. Specific findings include:

- Inhibition Zones : In vitro assays revealed significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values suggest that the compound has a potent effect at relatively low concentrations.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies:

- Cell Line Studies : Treatment of various cancer cell lines (e.g., SK-OV-3 ovarian cancer cells) with the compound resulted in a dose-dependent decrease in cell viability. Notably, concentrations as low as 3 μM were effective .

- Mechanistic Insights : The compound appears to induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,4-Benzodioxane | Parent compound | Basic structure without additional substituents |

| 5-Methyl-2,3-dihydro-1,4-benzodioxine | Methyl substitution | Potentially different biological activity |

| Methyl 8-Bromo-1,4-benzodioxane | Brominated derivative | Altered reactivity and bioactivity |

| Methyl 2-Hydroxy-2,3-dihydro-1,4-benzodioxine | Hydroxyl group addition | Enhanced biological activity due to functionalization |

The unique substitution pattern on the dioxine ring in this compound imparts distinct chemical reactivity and biological activity compared to these related compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was administered in varying concentrations to assess its bactericidal effects.

- Cancer Treatment : In a preclinical trial involving ovarian cancer models, the compound significantly reduced tumor size when administered alongside conventional chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via esterification of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid using methanol under acidic or catalytic conditions. Optimization involves varying catalysts (e.g., H₂SO₄ vs. DMAP) and reaction temperatures to maximize yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation .

- Data Contradictions : Some protocols report lower yields (70–80%) due to steric hindrance from the benzodioxine ring, while others achieve >90% purity by using anhydrous conditions .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm the methyl ester moiety (δ ~3.8 ppm for OCH₃) and benzodioxine ring protons (δ 4.2–4.5 ppm for –OCH₂–) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS (expected [M+H]⁺ at m/z 209.1) ensure purity >98% .

Q. What are the primary safety considerations when handling this compound?

- Hazard Mitigation : While no acute toxicity is reported, standard precautions include using PPE (gloves, goggles) and working in a fume hood. Avoid inhalation of fine powders, as limited toxicological data exist .

Advanced Research Questions

Q. How does the electronic structure of the benzodioxine ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-rich benzodioxine ring (due to oxygen lone pairs) directs electrophilic attacks to the 5-carboxylate position. DFT calculations reveal reduced electron density at the ester carbonyl, making it less reactive toward nucleophiles compared to simpler aryl esters .

- Experimental Validation : Substituent effects can be probed via Hammett plots using derivatives with electron-withdrawing/donating groups .

Q. What strategies are effective for functionalizing the benzodioxine core to develop bioactive analogs?

- Synthetic Approaches :

- Piperazine Conjugation : Attaching piperazine derivatives via alkylation (e.g., using chloroethyl intermediates) enhances solubility and enables CNS-targeted applications .

- Boronate Ester Formation : Incorporating boronate groups at the 6-position (via Suzuki coupling) facilitates radioisotope labeling for pharmacokinetic studies .

Q. How can computational modeling guide the design of benzodioxine-based inhibitors for enzymatic targets?

- Methodology : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like 5-lipoxygenase. Molecular dynamics simulations assess stability of the benzodioxine-carboxylate moiety in enzyme active sites .

- Case Study : A derivative with a sulfonamide substituent showed 10-fold higher inhibition (IC₅₀ = 0.8 μM) compared to the parent compound, validated by in vitro assays .

Q. What analytical techniques resolve contradictions in reported spectral data for derivatives of this compound?

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.